molecular formula C8H13NO B12221610 2,4-Hexadienamide, N,N-dimethyl-, (2E,4E)-

2,4-Hexadienamide, N,N-dimethyl-, (2E,4E)-

Cat. No.: B12221610
M. Wt: 139.19 g/mol
InChI Key: SKGUEMWEQXOTQA-YTXTXJHMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Hexadienamide, N,N-dimethyl-, (2E,4E)- can be achieved through various synthetic routes. One common method involves the reaction of hexadienoic acid with dimethylamine under specific conditions to form the desired amide. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include steps such as purification through distillation or recrystallization to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2,4-Hexadienamide, N,N-dimethyl-, (2E,4E)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives .

Scientific Research Applications

2,4-Hexadienamide, N,N-dimethyl-, (2E,4E)- has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of flavor and fragrance compounds.

Mechanism of Action

The mechanism by which 2,4-Hexadienamide, N,N-dimethyl-, (2E,4E)- exerts its effects involves interactions with specific molecular targets and pathways. The compound may interact with enzymes or receptors, leading to changes in cellular processes. Detailed studies are required to fully elucidate the molecular targets and pathways involved .

Comparison with Similar Compounds

Properties

Molecular Formula

C8H13NO

Molecular Weight

139.19 g/mol

IUPAC Name

(2E,4E)-N,N-dimethylhexa-2,4-dienamide

InChI

InChI=1S/C8H13NO/c1-4-5-6-7-8(10)9(2)3/h4-7H,1-3H3/b5-4+,7-6+

InChI Key

SKGUEMWEQXOTQA-YTXTXJHMSA-N

Isomeric SMILES

C/C=C/C=C/C(=O)N(C)C

Canonical SMILES

CC=CC=CC(=O)N(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.